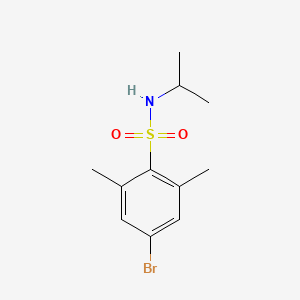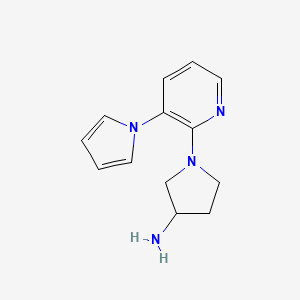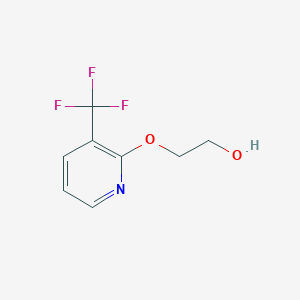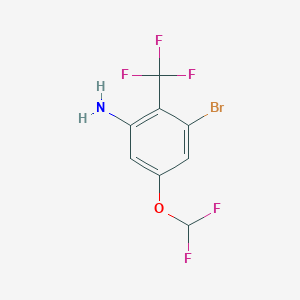
3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline
Vue d'ensemble
Description
“3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” is a chemical compound. However, there is limited information available about this specific compound12. It is structurally similar to “2-Bromo-5-(trifluoromethyl)aniline”, which has been used in the synthesis and biochemical evaluation of a series of inhibitors of the hepatitis C virus (HCV) NS3 protease3.
Synthesis Analysis
The synthesis of similar compounds, such as “3-bromo-5-trifluoromethylaniline”, has been described in the literature4. However, the specific synthesis process for “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” is not readily available in the public domain.
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” is not directly available. However, the structure of similar compounds like “3-Bromo-5-(trifluoromethyl)aniline” can be found5.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline”. However, “2-Bromo-5-(trifluoromethyl)aniline” has been used in the synthesis of inhibitors of the hepatitis C virus (HCV) NS3 protease3.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” are not directly available. However, a similar compound, “3-Bromo-5-(difluoromethoxy)-2-(trifluoromethyl)benzaldehyde”, has a predicted boiling point of 291.0±40.0 °C and a predicted density of 1.714±0.06 g/cm36.Safety And Hazards
The safety and hazards associated with “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” are not directly available. However, similar compounds are considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation7.
Orientations Futures
The future directions for the use of “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” are not readily available. However, similar compounds have been used in the development of new anticancer medicines4, suggesting potential future applications in medical research.
Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and analysis would be required.
Propriétés
IUPAC Name |
3-bromo-5-(difluoromethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-4-1-3(16-7(10)11)2-5(15)6(4)8(12,13)14/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJUBJLQUKJEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



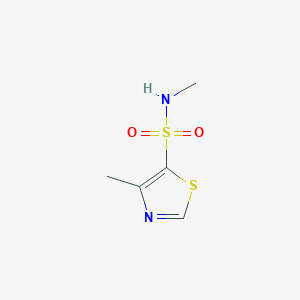
![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)
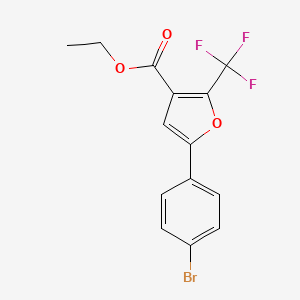
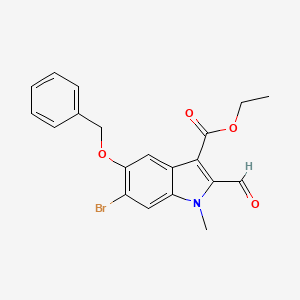
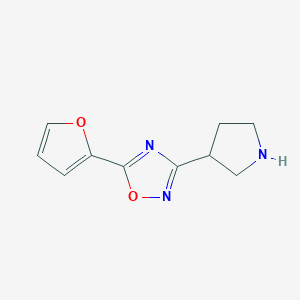
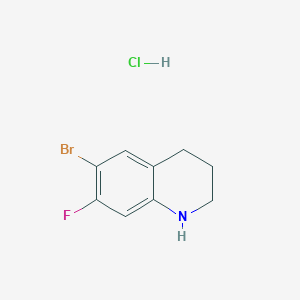
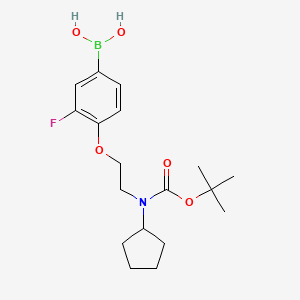
![Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid](/img/structure/B1450611.png)
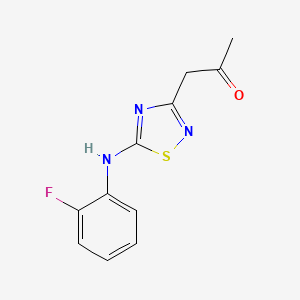
![1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1450614.png)
![3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450615.png)
